Cas no 151276-10-7 (1,2-dichloro-4-(trifluoromethoxy)benzene)

1,2-Dichloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by its dichloro and trifluoromethoxy substituents on the benzene ring. This structure imparts high chemical stability and lipophilicity, making it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both chlorine and trifluoromethoxy groups enhances its reactivity in electrophilic substitution and coupling reactions, facilitating the production of complex derivatives. Its thermal and oxidative stability further supports its utility in high-temperature applications. The compound is typically handled under controlled conditions due to its halogenated nature, ensuring safe and efficient use in industrial and research settings.
1,2-dichloro-4-(trifluoromethoxy)benzene structure
151276-10-7 structure
商品名:1,2-dichloro-4-(trifluoromethoxy)benzene
CAS番号:151276-10-7
MF:C7H3Cl2F3O
メガワット:230.999330759048
MDL:MFCD22199810
CID:1327260
PubChem ID:11831254

1,2-dichloro-4-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

    • 1,2-dichloro-4-(trifluoromethoxy)benzene
    • 3,4-Dichlor-trifluormethoxybenzol
    • 1,2-dichloro-4-trifluoromethoxy-benzene
    • ACMC-20dsda
    • RP27922
    • SureCN8065084
    • CTK4C6973
    • AG-L-22137
    • KB-64294
    • 3,4-dichloro-trifluoromethoxybenzene
    • AGN-PC-00H1ZP
    • 3,4-Dichloro-1-trifluoromethoxy-benzene
    • MFCD22199810
    • DB-354150
    • SCHEMBL8065084
    • Benzene, 1,2-dichloro-4-(trifluoromethoxy)-
    • 3,4-dichlorotrifluoroanisole
    • CS-0191423
    • FD10729
    • J-503810
    • AKOS015850069
    • HS-3050
    • SXBGDKFVGXZJDU-UHFFFAOYSA-N
    • 151276-10-7
    • DTXSID70474138
    • MDL: MFCD22199810
    • インチ: InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
    • InChIKey: SXBGDKFVGXZJDU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 229.9513046g/mol
  • どういたいしつりょう: 229.9513046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

1,2-dichloro-4-(trifluoromethoxy)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC910151-500mg
1,2-Dichloro-4-(trifluoromethoxy)benzene
151276-10-7 97%
500mg
£229.00 2025-02-22
eNovation Chemicals LLC
Y0995495-5g
3,4-Dichloro-1-trifluoromethoxy-benzene
151276-10-7 95%
5g
$1300 2024-08-02
eNovation Chemicals LLC
D543212-1g
1,2-Dichloro-4-(trifluoromethoxy)benzene
151276-10-7 95%
1g
$850 2024-06-05
abcr
AB483438-250 mg
1,2-Dichloro-4-(trifluoromethoxy)benzene; .
151276-10-7
250MG
€224.90 2023-04-20
Crysdot LLC
CD12139339-5g
1,2-Dichloro-4-(trifluoromethoxy)benzene
151276-10-7 95+%
5g
$904 2024-07-23
eNovation Chemicals LLC
Y0995495-5g
3,4-dichloro-1-trifluoromethoxy-benzene
151276-10-7 95%
5g
$1300 2025-02-27
eNovation Chemicals LLC
D543212-5g
1,2-Dichloro-4-(trifluoromethoxy)benzene
151276-10-7 95%
5g
$1700 2025-02-19
Apollo Scientific
PC910151-1g
1,2-Dichloro-4-(trifluoromethoxy)benzene
151276-10-7 97%
1g
£321.00 2025-02-22
abcr
AB483438-1g
1,2-Dichloro-4-(trifluoromethoxy)benzene; .
151276-10-7
1g
€481.70 2025-02-27
abcr
AB483438-500mg
1,2-Dichloro-4-(trifluoromethoxy)benzene; .
151276-10-7
500mg
€363.20 2023-09-02

1,2-dichloro-4-(trifluoromethoxy)benzene 関連文献

1,2-dichloro-4-(trifluoromethoxy)benzeneに関する追加情報

Comprehensive Overview of 1,2-Dichloro-4-(trifluoromethoxy)benzene (CAS No. 151276-10-7): Properties, Applications, and Industry Trends

1,2-Dichloro-4-(trifluoromethoxy)benzene (CAS No. 151276-10-7) is a halogenated aromatic compound with significant relevance in industrial and research applications. This organofluorine compound combines chlorine and trifluoromethoxy functional groups, offering unique chemical properties that make it valuable in agrochemical synthesis, pharmaceutical intermediates, and material science. Its molecular structure, characterized by high electronegativity and stability, has attracted attention in green chemistry and sustainable manufacturing discussions.

The compound's physicochemical properties include a molecular weight of 231.48 g/mol, a boiling point of approximately 210–215°C, and low water solubility, making it suitable for non-polar solvent systems. Researchers emphasize its role in cross-coupling reactions, particularly in palladium-catalyzed processes, which align with current trends in catalytic efficiency optimization. Recent studies highlight its potential as a building block for advanced electronic materials, responding to the growing demand for fluorine-containing polymers in flexible electronics.

In the context of environmental persistence, 1,2-dichloro-4-(trifluoromethoxy)benzene has been evaluated for biodegradation pathways, a hot topic in eco-friendly chemical design. Analytical methods such as GC-MS quantification and HPLC purity testing are commonly employed for quality control, addressing industry concerns about trace impurity detection. The compound's thermal stability makes it particularly interesting for high-temperature applications, a feature increasingly searched by materials engineers.

Market analysts note rising interest in fluorinated aromatic derivatives, with 151276-10-7 being frequently referenced in patents related to liquid crystal materials and dielectric fluids. Its synthesis typically involves electrophilic aromatic substitution followed by trifluoromethylation, processes that have been optimized for atom economy – a key metric in modern process chemistry. Safety data sheets emphasize standard laboratory handling protocols, while regulatory status varies by region regarding industrial usage thresholds.

Emerging applications include its use as a precursor for photoactive compounds in organic photovoltaics, coinciding with increased searches for solar cell materials. The compound's electronic effects (combined -I and +M characteristics) make it valuable for tuning molecular orbital energies in optoelectronic devices. Recent publications discuss its potential in metal-organic frameworks (MOFs) for gas separation membranes, addressing climate-related carbon capture technologies.

Quality specifications for CAS 151276-10-7 typically require ≥98% purity, with specialized grades reaching 99.5% for electronic applications. Storage recommendations highlight protection from UV degradation and moisture sensitivity, common concerns in chemical inventory management. The compound's spectral data (including 1H NMR shifts at 7.2–7.8 ppm and characteristic IR absorptions at 1100–1200 cm⁻¹) serve as important references for structural verification in synthetic workflows.

Industry forecasts suggest growing demand for halogenated benzene derivatives like 1,2-dichloro-4-(trifluoromethoxy)benzene, particularly in Asia-Pacific markets for electronic chemical production. Technical discussions frequently compare its reactivity parameters with similar polyhalogenated aromatics, a subject of interest in quantitative structure-activity relationship (QSAR) studies. The compound's crystallographic properties have been investigated for molecular packing behavior relevant to organic semiconductor development.

Environmental fate studies of 151276-10-7 examine its hydrolysis rates and soil adsorption coefficients, data increasingly requested for REACH compliance documentation. Process chemists have developed continuous flow synthesis methods for this compound, aligning with Industry 4.0 automation trends. Its electrochemical behavior has been characterized for potential use in energy storage systems, connecting to booming research in battery materials.

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Amadis Chemical Company Limited
(CAS:151276-10-7)1,2-dichloro-4-(trifluoromethoxy)benzene
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清らかである:99%
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価格 ($):311.0